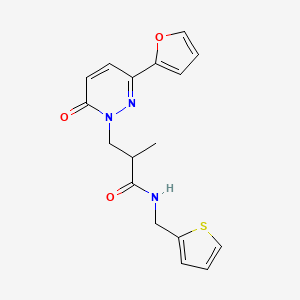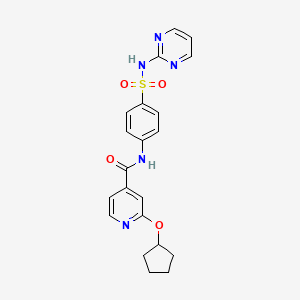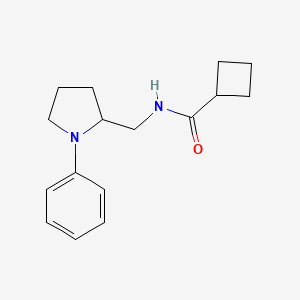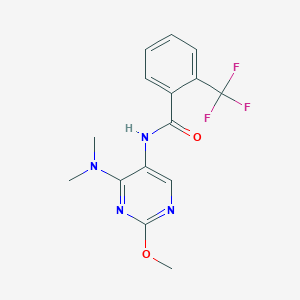![molecular formula C20H18N2O6 B2637407 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one CAS No. 728031-52-5](/img/structure/B2637407.png)
3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one” is a chemical compound with the molecular formula C20H18N2O6 . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are characterized by a simple structure, mild adverse effects, and versatile biological profiles .
Synthesis Analysis
The synthesis of 2H/4H-chromene analogs, such as “this compound”, involves several routes . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Molecular Structure Analysis
The molecular structure of 2H/4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen . The name chromene is applied to both the 2H- and 4H-form of the molecule . One of the essential structural features of 4H-chromenes to impart miscellaneous activity is the occurrence of the fold along the oxygen axis .Chemical Reactions Analysis
The chemical reactions of 2H/4H-chromenes are diverse and can lead to a variety of analogs exhibiting unusual activities by multiple mechanisms .Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
The compound demonstrates a complex structure, involving interactions and reactions that contribute to diverse chemical properties and potential applications. For instance, the reactions of similar compounds with different reagents lead to the formation of various derivatives like chromeno-chromenediones, chromeno-indazole, and chromeno-quinazoline, indicating the compound's versatility in forming multiple derivatives with potential applications in different fields (Mahmoud et al., 2009).
Antibacterial and Antifungal Properties
Several studies have focused on synthesizing derivatives of this compound and testing their antimicrobial properties. These derivatives have shown significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. This is evident from the studies that synthesized novel derivatives and screened them for in vitro antimicrobial activity, revealing their significant inhibitory potential against various bacterial and fungal strains (Mandala et al., 2013; Nagaraj et al., 2019; Al-ayed, 2011).
Structural and Spectroscopic Analysis
Detailed structural and spectroscopic analyses of derivatives of this compound have been performed to understand their properties better. These studies include vibrational spectral analysis, FT-IR spectroscopy, NMR chemical shifts, and single-crystal X-ray diffraction, providing insights into the compound's molecular structure, stability, and potential energy distribution. Such analyses are crucial for the compound's application in various scientific fields (Halim & Ibrahim, 2021).
Synthesis and Characterization of Derivatives
The compound's structure allows for the synthesis and characterization of various derivatives, each with unique properties and potential applications. The synthesis involves multiple steps and reactions, indicating the compound's versatility and potential in creating a wide range of derivatives with specific characteristics and applications (Okasha et al., 2022; Joy & Chakraborty, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-15-5-2-4-13-12-14(20(25)28-17(13)15)18(23)21-7-9-22(10-8-21)19(24)16-6-3-11-27-16/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSJZYLRYJXXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride](/img/structure/B2637328.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)
![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)
![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)



![N-pentyl-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2637347.png)